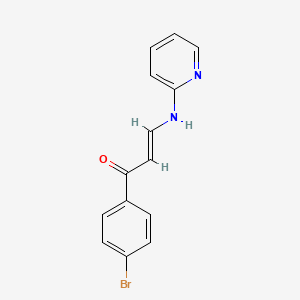
N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CX-4945 has shown promising results in preclinical studies as a potential anticancer agent, and it is currently being investigated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide inhibits the activity of CK2, which is overexpressed in many types of cancer. CK2 has been shown to promote cancer cell survival and proliferation by regulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. By inhibiting CK2, this compound disrupts these pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of the hepatitis C virus by targeting a host factor that is required for viral replication. This compound has also been shown to have neuroprotective effects in preclinical models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide as a research tool is its specificity for CK2. Unlike other protein kinase inhibitors, this compound does not inhibit other kinases at the concentrations used in most experiments. However, this compound has some limitations as a research tool. For example, this compound is not cell-permeable, which limits its use in certain types of experiments. Additionally, this compound has some off-target effects at higher concentrations, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide. One area of interest is the development of this compound as a combination therapy with other anticancer agents. This compound has been shown to enhance the efficacy of other agents in preclinical studies, and it is currently being investigated in clinical trials in combination with other agents. Another area of interest is the development of more potent and selective CK2 inhibitors, which could have even greater anticancer activity. Finally, there is interest in exploring the potential therapeutic applications of this compound in other diseases, such as viral infections and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-ethyl-5-methylphenol, which is then reacted with chloroacetyl chloride to yield 3-ethyl-5-methylphenyl chloroacetate. The chloroacetate is then reacted with cyclopropylamine to yield N-cyclopropyl-3-ethyl-5-methylphenylacetamide. Finally, the amide is reacted with 2-(2-chloroethoxy)acetic acid to yield this compound.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide has been extensively studied in preclinical models of various types of cancer, including breast cancer, prostate cancer, and multiple myeloma. In these studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to enhance the efficacy of other anticancer agents, such as doxorubicin and bortezomib.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(3-ethyl-5-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-11-6-10(2)7-13(8-11)17-9-14(16)15-12-4-5-12/h6-8,12H,3-5,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCGXLVYXNVMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)
![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)


![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5715678.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5715689.png)




![4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715714.png)
![N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5715729.png)